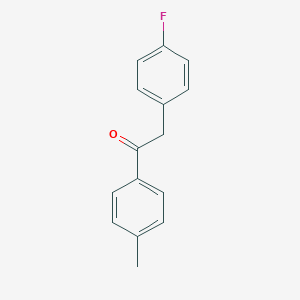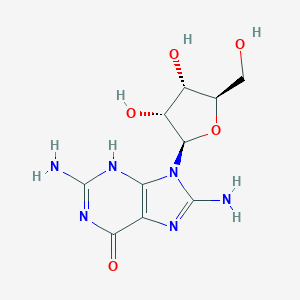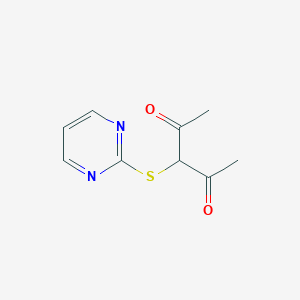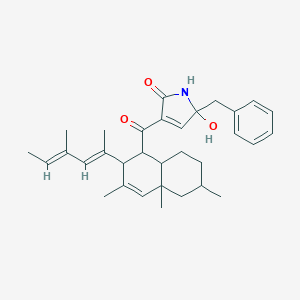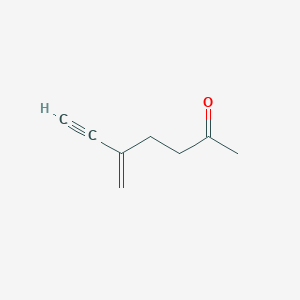![molecular formula C32H41NO5 B066112 1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol CAS No. 164323-42-6](/img/structure/B66112.png)
1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol
Descripción general
Descripción
The compound “5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione” is known to behave as an efficient cheletropic trap for both NO and NO2 radicals in the presence of oxygen, yielding EPR observable nitroxide and alkoxynitroxide .
Chemical Reactions Analysis
The compound “5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione” is known to react with NO and NO2 radicals in the presence of oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical methods. For example, the compound “2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-” has a molecular weight of 154.2493 .Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis and Antiproliferative Activities
A study by Kiss et al. (2019) explored the stereocontrolled synthesis of estrogen derivatives, which included structural elements similar to the compound . These compounds showed potential antiproliferative activities against various human cell lines, suggesting possible applications in cancer research.
Tautomerism in Bicyclic Amino-Alcohols
Research by Smith et al. (1994) focused on the synthesis and tautomerism of bicyclic amino-alcohols. These compounds, which share structural similarities with the compound in focus, exhibit interesting tautomeric behaviors that could be valuable in the study of chemical equilibria and molecular structures.
Hydroxide Inclusion in Macrocyclic Compounds
In a study by Hu (1994), a macrocyclic compound structurally related to the compound was investigated. This study highlighted the potential of such macrocyclic structures in capturing ions, which could have implications in areas like supramolecular chemistry and sensor development.
Synthesis of Novel Tetrahydro-Benzazepines
Quintero et al. (2012) synthesized a series of polyfunctionalized tetrahydro-benzazepines, compounds related to the structure . Their research contributes to the understanding of the synthesis of complex organic molecules, which can be applied in pharmaceutical and material sciences.
Development of NMDA Receptor Antagonists
Markus et al. (2022) explored the synthesis of tricyclic compounds as phenol bioisosteres, which are structurally similar to the compound of interest. Their work, detailed in Markus et al. (2022), contributes to the development of selective NMDA receptor antagonists, potentially beneficial in neurological research and therapy.
Reaction Studies in Fluorosulphuric Acid
Baig et al. (1990) investigated the reaction of chrysanthemyl alcohol in fluorosulphuric acid, resulting in various rearrangement products. This research, detailed in Baig et al. (1990), helps understand the behavior of complex organic compounds under strong acidic conditions, relevant to synthetic chemistry.
Fluorescent Macrocyclic Chemosensor Development
Ambrosi et al. (2020) developed a new macrocyclic ligand with fluorescent properties, as outlined in Ambrosi et al. (2020). Their work contributes to the field of sensor development, particularly in detecting metal ions like Zn(II).
Propiedades
IUPAC Name |
1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOATFFODCBZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




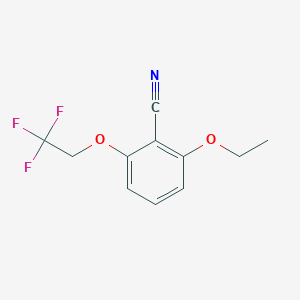
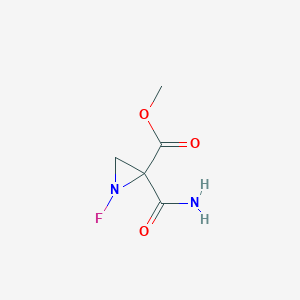

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
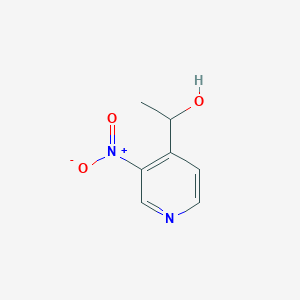
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)
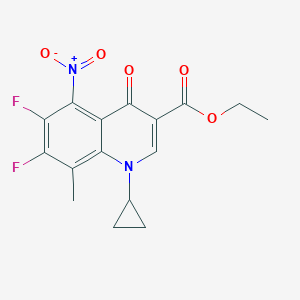
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
